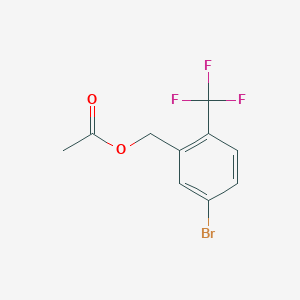

5-Bromo-2-(trifluoromethyl)benzyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHUQBKFVPPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic and Medicinal Chemistry Research

In the landscape of modern chemical research, molecules containing fluorine are of significant interest, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. researchgate.net The trifluoromethyl (CF3) group, in particular, is a key structural motif in drug design and medicinal chemistry. researchgate.netnih.gov Its presence on a molecule can substantially alter electronic properties, enhance metabolic stability due to the strength of carbon-fluorine bonds, and improve binding affinity to biological targets. mdpi.com The CF3 group's strong electron-withdrawing nature, combined with its lipophilicity, allows chemists to fine-tune the properties of a drug candidate to optimize its pharmacokinetic profile. nih.govmdpi.com

The incorporation of halogens like bromine further expands the utility of such compounds. Halogenated organic molecules are crucial building blocks in organic synthesis, often serving as precursors for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wisdomlib.org The specific placement of a bromine atom on an aromatic ring, as seen in 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297), provides a reactive site for further chemical modification, enabling the construction of more complex molecular architectures.

Rationale for Dedicated Academic Investigation of Halogenated Benzyl Esters

The academic focus on halogenated benzyl (B1604629) esters is rooted in their dual functionality. The benzyl ester group is a widely used protecting group in organic synthesis for carboxylic acids. wikipedia.org Its stability under various reaction conditions and the relative ease of its removal through methods like mild hydrogenolysis make it a valuable tool for multi-step synthetic pathways. wikipedia.org The synthesis of benzyl esters can be achieved through various methods, including the reaction of an alcohol with a carboxylic acid. beilstein-journals.orgorganic-chemistry.org

The presence of a halogen atom, such as bromine, on the benzyl ring introduces a "functional handle." This allows for selective chemical transformations at a specific position on the molecule. wisdomlib.org This feature is particularly valuable in medicinal chemistry, where the systematic modification of a lead compound is a common strategy for optimizing its biological activity. The combination of a stable yet removable ester and a reactive halogen site within the same molecule makes halogenated benzyl esters versatile intermediates for creating libraries of compounds for biological screening. acs.org

Scope and Objectives of Current Research Perspectives on the Chemical Compound

Current research interest in 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297) is primarily focused on its application as a specialized building block in organic synthesis. The compound itself is not typically the final product but rather an intermediate used to introduce the 5-bromo-2-(trifluoromethyl)benzyl moiety into a larger target molecule. Its structural features make it an attractive precursor for creating novel compounds intended for evaluation in medicinal chemistry and materials science.

The primary objectives of utilizing this compound in a research context include:

Synthesis of Novel Bioactive Molecules: Leveraging the trifluoromethyl group and bromine atom to synthesize new potential pharmaceuticals. The trifluoromethyl group is known to enhance drug potency and metabolic stability, while the bromine atom can be replaced or modified to explore structure-activity relationships. mdpi.com

Development of Complex Molecular Scaffolds: Using the compound as a starting material for multi-step syntheses. The acetate group can be hydrolyzed to reveal a benzyl (B1604629) alcohol, which can participate in further reactions, while the bromo group allows for the introduction of diverse substituents via cross-coupling chemistry.

Probing Molecular Interactions: Incorporating the unique electronic and steric properties of the 5-bromo-2-(trifluoromethyl)phenyl group into molecules to study their interactions with biological targets like proteins and enzymes.

Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Novel Intermediates and Products

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297) and its derivatives, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Data Analysis for Reaction Progression and Product Identity

High-resolution 1D NMR spectra offer critical information for confirming the successful synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate and for monitoring the progress of reactions involving this substrate.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify all hydrogen atoms in the molecule. For the parent compound, this compound, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the acetyl methyl (-CH₃) protons are expected. The substitution pattern on the aromatic ring leads to a complex splitting pattern for the aromatic protons, which can be analyzed to confirm the relative positions of the bromo and trifluoromethyl groups. For instance, the methylene protons would appear as a singlet, while the methyl protons of the acetate group would also be a singlet, typically around 2.1 ppm. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being indicative of their positions relative to the electron-withdrawing trifluoromethyl group and the bromine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the ester, the benzylic carbon, the methyl carbon of the acetate, and the carbons of the aromatic ring, including the carbon attached to the trifluoromethyl group which would appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, providing further structural confirmation. Studies on various fluorinated and trifluoromethylated aromatic compounds have established the substituent effects on ¹³C chemical shifts. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.org The CF₃ group in this compound would be expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group on the aromatic ring. beilstein-journals.org For reaction monitoring, the appearance or disappearance of this signal, or a shift in its position, can provide clear evidence of a chemical transformation at or near the trifluoromethyl group. rsc.org

The following table provides representative ¹H and ¹⁹F NMR data for a structurally related compound, 4-(Trifluoromethyl)benzyl methanesulfonate, which illustrates the typical chemical shifts and multiplicities observed for such structures. beilstein-journals.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-(Trifluoromethyl)benzyl methanesulfonate | ¹H | 7.68 | d | 7.2 |

| ¹H | 7.54 | m | 7.2 | |

| ¹H | 5.29 | s | - | |

| ¹H | 3.01 | s | - | |

| ¹⁹F | -62.8 | s | - |

This is an interactive data table. You can sort and filter the data as needed.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Molecular Architecture Elucidation

For more complex derivatives of this compound, or for unambiguous assignment of all signals in the parent molecule, 2D NMR techniques are employed. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org In the context of a derivative of this compound, COSY would be instrumental in establishing the connectivity of protons within a spin system, for example, confirming the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. pressbooks.pub An HSQC spectrum would show a correlation peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal. For this compound, this would link the benzylic proton signals to the benzylic carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for identifying connectivity across quaternary carbons (which are not visible in HSQC) and ester or ether linkages. For example, an HMBC spectrum could show a correlation from the benzylic protons to the carbonyl carbon of the acetate group, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of complex molecules.

Mass Spectrometry (MS) for Reaction Product Identification and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₈BrF₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification (Non-Human)

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (daughter ions) provide valuable structural information. For aromatic compounds, fragmentation often involves characteristic losses. youtube.com The fragmentation of this compound would likely involve pathways such as:

Loss of the acetoxy group.

Formation of a stable tropylium ion, a common fragmentation pattern for benzyl (B1604629) derivatives. whitman.edu

Cleavage of the C-Br bond.

Analyzing these fragmentation patterns helps to confirm the structure of the parent compound and can be used to identify related compounds, such as non-human metabolites, in complex mixtures. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent, typically in the range of 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations and peaks corresponding to the aromatic ring and the C-F bonds of the trifluoromethyl group. nih.govchegg.comnist.gov During a reaction, monitoring the appearance or disappearance of such characteristic bands (e.g., the disappearance of a hydroxyl (-OH) band and the appearance of an ester carbonyl band during esterification) provides a straightforward method for tracking reaction progress.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com It provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be effective for observing vibrations of the aromatic ring and the C-C backbone.

The table below lists some of the key functional groups in this compound and their expected vibrational frequencies.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 (Strong) | 1735 - 1750 (Weak) |

| Ester (C-O) | Stretch | 1000 - 1300 (Strong) | Variable |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 (Variable) | 1450 - 1600 (Strong) |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 (Strong) | Variable |

| C-Br | Stretch | 500 - 600 (Medium) | 500 - 600 (Strong) |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.govresearchgate.net This powerful technique provides unambiguous evidence of the relative configuration of all stereogenic centers within a molecule. nih.gov For chiral, enantiomerically pure derivatives, X-ray crystallography can establish the absolute configuration, which is crucial as different enantiomers can exhibit varied biological activities. researchgate.netpurechemistry.org

The method relies on the diffraction of an X-ray beam by a well-ordered crystal. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise spatial arrangement of atoms, bond lengths, and bond angles. purechemistry.orgnih.gov In the case of derivatives of this compound, this would allow for the precise determination of the conformation of the benzyl acetate group relative to the substituted aromatic ring.

The presence of a "heavy" atom like bromine in the structure is advantageous for determining the absolute configuration through the anomalous dispersion effect, often referred to as the Bijvoet method. researchgate.netresearchgate.net This effect allows for a reliable assignment of the absolute stereochemistry. researchgate.net While obtaining a single crystal suitable for analysis can be a critical challenge, the detailed structural information it provides is unparalleled. researchgate.netnih.gov

Table 1: Illustrative Crystallographic Data Obtainable for a Derivative

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95° | Defines the size and angles of the repeating unit in the crystal lattice. |

| Key Torsion Angle (C-C-O-C) | 175.2° | Reveals the rotational conformation around the ester linkage. |

| C-Br Bond Length | 1.90 Å | Provides data on the covalent bond between carbon and the heavy bromine atom. |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are indispensable for separating the components of a chemical mixture, allowing for both qualitative identification and quantitative analysis. These methods are routinely used to assess the purity of a target compound like this compound and to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products and byproducts.

Gas chromatography-mass spectrometry is a premier analytical technique for the separation and identification of volatile and thermally stable compounds. researchgate.net In a typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with a capillary column. sciforum.net The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. ulethbridge.ca

For this compound, GC-MS is well-suited for assessing purity and identifying volatile impurities from its synthesis. The presence of a bromine atom imparts a characteristic isotopic pattern in the mass spectrum. youtube.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. ulethbridge.ca This results in the molecular ion (M⁺) and its fragments containing bromine appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a powerful diagnostic tool for identifying brominated compounds. youtube.commiamioh.edu

Key fragmentation patterns for this molecule would likely involve the cleavage of the ester group and the benzylic C-O bond. The detection of a fragment at m/z 91 corresponding to the benzyl cation is a common feature in the mass spectra of benzyl compounds. ucla.edu

Table 2: Typical GC-MS Parameters and Expected Fragments

| Parameter | Typical Setting |

| GC System | |

| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

| Expected Fragments | |

| Molecular Ion (M⁺) | Isotopic pair corresponding to the molecular weight. |

| M - 59 | Loss of the acetoxy group (•OCOCH₃). |

| m/z 254/256 | Fragment corresponding to the 5-bromo-2-(trifluoromethyl)benzyl cation. |

| m/z 43 | Fragment corresponding to the acetyl cation (CH₃CO⁺). |

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. oup.com It is particularly useful for compounds that are non-volatile or thermally unstable, making it an excellent complementary technique to GC-MS. mdpi.com HPLC is frequently employed for the final purity assessment of products like this compound. google.com

In a typical reversed-phase HPLC setup, the sample is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18). mdpi.com A polar mobile phase is used to elute the components, with more polar compounds eluting faster and less polar compounds being retained longer. The aromatic nature of this compound makes it an ideal candidate for detection using an ultraviolet (UV) detector. researchgate.net

HPLC is not only used for purity assessment by measuring the area percentage of the main peak but also for precise quantitative analysis. oatext.com By creating a calibration curve from standards of known concentration, the exact concentration of the target compound in a sample can be determined. This is crucial for reaction yield calculations and for ensuring the product meets specific quality control standards.

Table 3: Typical HPLC Method Parameters

| Parameter | Typical Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~220 nm and 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Trifluoromethyl Benzyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297), a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.net This approach would yield the optimized molecular geometry in the ground state, providing precise bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a wealth of information about the molecule's reactivity can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 5-Bromo-2-(trifluoromethyl)benzyl acetate, the MEP would likely show negative potential around the oxygen atoms of the acetate group and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Hypothetical DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Ab Initio Methods for Excited State Analysis and Spectroscopic Property Prediction

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory, are employed to study excited states. These calculations are crucial for predicting spectroscopic properties.

A TD-DFT calculation on this compound would predict its electronic absorption spectrum (UV-Vis). This would reveal the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). Such information is valuable for understanding the photostability of the compound and for analytical purposes.

Similarly, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the acetate group or the C-Br stretch.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations can be used to explore its conformational landscape in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the preferred dihedral angles of the benzyl (B1604629) and acetate groups. This is crucial for understanding its behavior in biological systems, which are predominantly aqueous. The simulations would reveal the most stable conformations and the energy barriers between them.

Ligand-Protein Interaction Dynamics and Binding Free Energy Calculations (In Silico)

A primary application of MD simulations in drug discovery is to study the interaction of a small molecule (ligand) with a biological target, typically a protein. If a potential protein target for this compound were identified, MD simulations could be used to model their interaction. mdpi.com

The process would start with molecular docking to predict the most likely binding pose of the compound in the protein's active site. This docked complex would then be subjected to a long MD simulation (typically on the nanosecond to microsecond timescale). The simulation would reveal the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) that stabilize the complex.

Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. This provides a quantitative measure of the binding affinity of the compound for its target, which is a critical parameter in drug design.

Hypothetical Results of an MD Simulation for this compound with a Target Protein

| Parameter | Hypothetical Finding | Implication |

|---|---|---|

| RMSD of Ligand | Low and stable | Stable binding pose in the active site |

| Key Interacting Residues | Tyr123, Phe234, Arg345 | Identifies key residues for binding affinity |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts strong binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com If a dataset of structurally related compounds with measured biological activity were available, a QSAR model could be developed to understand the structural requirements for activity and to predict the activity of new, untested compounds like this compound.

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment from quantum calculations), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Next, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity. A robust QSAR model would not only have good predictive power but also provide insights into the mechanism of action. For instance, the model might reveal that high activity is correlated with a specific charge distribution or a particular molecular shape.

For a series of benzyl acetate derivatives, a QSAR study could reveal the importance of the bromo and trifluoromethyl substituents for a particular biological activity. The model could suggest whether electron-withdrawing or bulky groups at these positions enhance or diminish the activity, thereby guiding the design of more potent analogues.

Applications of 5 Bromo 2 Trifluoromethyl Benzyl Acetate in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The molecular architecture of 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297), featuring distinct reactive sites and property-modifying groups, makes it an attractive starting material for the construction of more complex molecules, particularly those of interest in medicinal chemistry and life sciences.

Precursor for Brominated and Trifluoromethylated Aromatic Scaffolds in Drug Discovery Research

In modern drug discovery, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a widely adopted strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Simultaneously, the presence of a bromine atom on an aromatic ring provides a crucial anchor point for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

5-Bromo-2-(trifluoromethyl)benzyl acetate serves as a readily available building block that contains both of these valuable functionalities. Its use can streamline the synthesis of complex pharmaceutical intermediates, obviating the need for separate, and often challenging, bromination and trifluoromethylation steps. Researchers can utilize this compound to construct a core structure that is already primed for further elaboration. For instance, the bromine atom can be replaced through a Suzuki coupling reaction to introduce a new aryl or heteroaryl group, while the benzyl (B1604629) acetate moiety can be chemically modified in subsequent steps. The trifluoromethyl group, being chemically robust, remains intact throughout these transformations, ultimately conferring its beneficial properties to the final target molecule. This approach is exemplified in the synthesis of various bioactive compounds where a (trifluoromethyl)benzyl moiety is a key structural feature. nih.gov

| Functional Group | Chemical Role | Impact on Pharmacological Profile | Example Synthetic Application |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Strong electron-withdrawing group; sterically demanding. | Enhances metabolic stability, increases lipophilicity, can improve binding affinity to target proteins. | Incorporation into lead compounds to block metabolic oxidation sites. |

| Bromo (-Br) | A versatile leaving group in cross-coupling reactions. | Serves as a synthetic handle for building molecular complexity; not typically retained in the final drug structure. | Used in Suzuki, Heck, and Sonogashira reactions to form new C-C bonds. |

Intermediate in the Synthesis of Biologically Active Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The synthesis of novel heterocyclic systems often relies on the availability of versatile intermediates that can be used to introduce specific side chains or build out the ring structure. This compound can function as such an intermediate after a simple chemical transformation.

The synthesis can begin with the hydrolysis of the acetate ester to yield 5-Bromo-2-(trifluoromethyl)benzyl alcohol synquestlabs.com. This alcohol can then be readily converted into a more reactive electrophile, such as 5-bromo-2-(trifluoromethyl)benzyl bromide, using standard reagents like phosphorus tribromide. This resulting benzyl bromide derivative is a potent alkylating agent. It can be used to N-alkylate nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, indoles) or C-alkylate activated methylene (B1212753) compounds that are precursors to heterocyclic rings. This strategy has been employed in the synthesis of novel substituted N-benzyl-5-bromo isatin (B1672199) derivatives, which have been investigated for their antibacterial and anticancer activities. researchgate.netnih.gov

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ester Hydrolysis | Aqueous base (e.g., NaOH) or acid (e.g., HCl) | 5-Bromo-2-(trifluoromethyl)benzyl alcohol | Unmasking the reactive alcohol functional group. |

| 2 | Halogenation | PBr3 or SOCl2 | 5-Bromo-2-(trifluoromethyl)benzyl bromide/chloride | Converting the alcohol to a better leaving group for alkylation. |

| 3 | Alkylation | Heterocyclic precursor (e.g., imidazole), base (e.g., K2CO3) | N-alkylated heterocyclic compound | Introduction of the bromo-trifluoromethyl-benzyl moiety onto the target scaffold. |

Role as a Protecting Group or Activating Agent in Organic Synthesis (Hypothetical Exploration)

While not extensively documented, the unique electronic nature of the 5-bromo-2-(trifluoromethyl)benzyl group suggests its potential for specialized roles as either a protecting group or an activating agent in multi-step organic synthesis.

Benzyl groups are commonly used as protecting groups for alcohols, carboxylic acids, and amines due to their stability under a range of conditions and their facile removal by catalytic hydrogenolysis. ontosight.airesearchgate.netcommonorganicchemistry.com The 5-bromo-2-(trifluoromethyl)benzyl group could hypothetically be used in a similar fashion. The presence of the strongly electron-withdrawing trifluoromethyl group and the moderately electron-withdrawing bromine atom would significantly alter the electronic properties of the benzyl system compared to a standard benzyl group.

This electronic modification would likely increase the stability of the protecting group towards acidic conditions, as the electron-deficient aromatic ring would be less susceptible to cleavage mechanisms involving protonation. Conversely, the deprotection via hydrogenolysis might require adjusted conditions. The electron-withdrawing nature of the CF3 group can also accelerate certain reactions at the benzylic position, suggesting a potential role as an activating agent in specific contexts. nih.gov For instance, it could enhance the rate of nucleophilic substitution at the benzylic carbon compared to an unsubstituted benzyl group under certain conditions.

| Protecting Group | Key Feature | Predicted Stability | Potential Application |

|---|---|---|---|

| Benzyl (Bn) | Standard, neutral electronics. | Stable to base, mild acid; cleaved by strong acid or hydrogenolysis. commonorganicchemistry.com | General protection of alcohols and amines. |

| p-Methoxybenzyl (PMB) | Electron-donating group. | Less stable to acid; can be cleaved oxidatively (e.g., with DDQ). | Orthogonal protection schemes where hydrogenolysis is not desired. |

| 5-Bromo-2-(trifluoromethyl)benzyl | Strongly electron-withdrawing groups. | Hypothesized to have enhanced stability to acid; cleavage by hydrogenolysis expected. | Protection of functional groups in molecules that must undergo reactions under harsh acidic conditions. |

Integration into Polymer Science and Advanced Materials

The functional groups present in this compound make it an intriguing candidate for the development of advanced polymers and functionalized surfaces with tailored properties.

Monomer or Modifier in Polymerization Reactions for Novel Material Properties

Specialty polymers containing fluorine are highly sought after for applications requiring high thermal stability, chemical inertness, and specific optical properties. Research has demonstrated that monomers similar to benzyl acetate, such as pentafluorobenzyl 2-ylidene-acetate, can be successfully polymerized to create functional polymethylenes. d-nb.inforesearchgate.net

By analogy, this compound could potentially serve as a monomer in various polymerization reactions. The resulting polymer would feature a pendant side chain on each repeating unit containing both the bromo and trifluoromethyl functionalities. These groups would be expected to impart a unique combination of properties to the bulk material. The CF3 group would likely enhance the polymer's thermal stability, hydrophobicity, and lower its surface energy. The presence of the heavy bromine atom would increase the polymer's density and refractive index, a desirable trait for optical applications such as anti-reflective coatings or high-performance lenses.

| Functional Group | Anticipated Contribution to Polymer Properties |

|---|---|

| Trifluoromethyl (-CF3) | Increased thermal stability, enhanced chemical resistance, hydrophobicity, low coefficient of friction. |

| Bromo (-Br) | Increased refractive index, higher density, flame retardancy, site for post-polymerization modification. |

| Ester Linkage | Potential for controlled degradation (hydrolysis), influences polymer solubility and polarity. |

Surface Functionalization Agent for Advanced Material Surfaces

The functionalization of surfaces is critical for creating advanced materials with specific properties related to wetting, adhesion, biocompatibility, or sensing. The bromine atom on the aromatic ring of this compound provides a powerful tool for covalent attachment to surfaces.

There are two primary strategies where this compound could be employed. First, in a "grafting to" approach, a polymer could be synthesized from the monomer, and then this pre-formed polymer could be attached to a suitably prepared surface via a reaction involving the bromine atom (e.g., coupling to an aminated surface). Second, in a "grafting from" approach, the monomer itself could be immobilized onto a surface. This immobilized monomer could then act as an initiation point for surface-initiated polymerization, leading to the growth of dense polymer brushes directly from the surface. These brushes, featuring the trifluoromethyl group, would create a well-defined, low-energy (hydrophobic) surface. Such surfaces are of interest for applications in microfluidics, anti-fouling coatings, and specialized electronic devices.

Preclinical Pharmacological and Biochemical Investigations of 5 Bromo 2 Trifluoromethyl Benzyl Acetate Strictly Non Human Focus

In Vitro Biological Activity Profiling in Cell Lines and Enzyme Assays

No specific data from in vitro studies on 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297) is available in the reviewed scientific literature. Research on related compounds suggests that the presence of bromo and trifluoromethyl groups can confer biological activity; however, direct experimental evidence for the target compound is absent.

There are no published studies detailing the cytotoxic effects or mechanisms of 5-Bromo-2-(trifluoromethyl)benzyl acetate in any non-human cancer cell lines. While other novel compounds with similar chemical moieties, such as N-benzyl-5-bromoindolin-2-one derivatives, have been evaluated for their anti-proliferative activities against cancer cell lines like MCF-7 (breast cancer) and A-549 (lung cancer), no such data exists for this compound. nih.govmdpi.com

Specific data on the antimicrobial activity of this compound against any specific pathogens is not available. Studies on other benzyl (B1604629) acetate derivatives have shown antibacterial efficacy against organisms like Staphylococcus aureus and Shigella spp. citedrive.comdergipark.org.tr Furthermore, research into other molecules has indicated that bromo and trifluoromethyl substitutions can result in potent antimicrobial compounds. nih.gov However, no direct testing of this compound has been reported.

There is no direct experimental data on the enzyme inhibitory properties of this compound. Molecular modeling predictions for some related benzyl acetate derivatives suggested they were not inhibitors of Cytochrome P450 3A4 (CYP3A4), but this was not a specific experimental result for the target compound. citedrive.comdergipark.org.tr Similarly, while other bromo- and benzyl-containing compounds have been investigated as inhibitors of enzymes like VEGFR-2, this information is not directly applicable. nih.gov

In Vivo Studies in Animal Models for Mechanistic Understanding (Non-Human)

No in vivo studies in animal models for this compound have been published in the scientific literature. Therefore, no information is available regarding its pharmacokinetics or target engagement in a whole-organism setting.

There are no published pharmacokinetic (PK) or ADME (Absorption, Distribution, Metabolism, Excretion) studies for this compound in any rodent models. While pharmacokinetic data exists for simpler, related molecules like benzyl acetate and ethyl acetate in rats, this cannot be extrapolated to the more complex structure of this compound. nih.govnih.gov

There is no information available from target engagement studies for this compound in animal tissues or organs. Such studies would require prior knowledge of the compound's biological targets, which, as indicated by the lack of in vitro data, have not been identified.

Efficacy Studies in Disease Models (e.g., in vivo efficacy against specific pathogens in mice, not human disease treatment)

Direct in vivo efficacy studies on this compound against specific pathogens in animal models have not been extensively reported in publicly available literature. However, the potential for antimicrobial activity can be inferred from research on structurally related compounds. The inclusion of a trifluoromethyl group on a phenyl ring is a strategy employed in the development of antibacterial agents. For instance, certain pyrazole (B372694) derivatives featuring an N-(trifluoromethyl)phenyl moiety have demonstrated potent activity against various Gram-positive bacterial strains. nih.gov While these compounds are structurally distinct from this compound, they indicate that the trifluoromethylphenyl scaffold can be a component of molecules with significant antibacterial efficacy.

Furthermore, the broader class of substituted benzyl derivatives has been investigated for a range of biological activities. The specific combination of a bromo- and a trifluoromethyl- substituent on the benzyl ring of this compound suggests that its biological activity would be influenced by the electronic and lipophilic properties these groups confer. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the molecule's interaction with biological targets. mdpi.com Preclinical antibacterial research is increasingly focused on novel chemical entities to combat resistance, with a diverse pipeline of compounds being investigated. nih.govjpiamr.euresearchgate.net

A hypothetical study design to evaluate the in vivo efficacy of this compound in a murine model of bacterial infection is presented in the table below.

Table 1: Hypothetical In Vivo Efficacy Study Design in a Murine Model

| Parameter | Details |

|---|---|

| Animal Model | BALB/c mice |

| Pathogen | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Infection Route | Intraperitoneal injection |

| Test Article | This compound |

| Vehicle | To be determined based on solubility |

| Positive Control | Vancomycin |

| Outcome Measures | - Survival rate over 14 days- Bacterial load in spleen and liver at 48 hours post-infection- Clinical signs of illness (e.g., weight loss, activity level) |

Investigation of Metabolic Pathways and Metabolite Identification (Non-Human Systems)

The metabolic fate of this compound in non-human systems is anticipated to follow the established pathways for benzyl acetate and its derivatives. who.intnih.gov The primary metabolic transformations are expected to involve the hydrolysis of the ester linkage, followed by oxidation of the resultant alcohol.

The metabolism of benzyl acetate is characterized by its rapid hydrolysis to benzyl alcohol and acetate. who.intnih.gov The benzyl alcohol is then oxidized to benzaldehyde (B42025) and subsequently to benzoic acid. The benzoic acid is primarily excreted as its glycine (B1666218) conjugate, hippuric acid, with a smaller fraction being eliminated as an acyl glucuronide. who.int A minor metabolic pathway for benzyl alcohol involves conjugation with sulfate, which can lead to the formation of a glutathione (B108866) conjugate that is excreted as a mercapturic acid derivative. who.intnih.gov

Given these precedents, the proposed metabolic pathway for this compound would initiate with its hydrolysis to 5-Bromo-2-(trifluoromethyl)benzyl alcohol. This primary metabolite would then undergo oxidation to form 5-Bromo-2-(trifluoromethyl)benzaldehyde and subsequently 5-Bromo-2-(trifluoromethyl)benzoic acid. The final metabolites excreted in urine would likely be conjugates of 5-Bromo-2-(trifluoromethyl)benzoic acid.

The biotransformation of this compound is expected to be initiated by esterases. These enzymes are ubiquitous in plasma and tissues and are responsible for the rapid hydrolysis of the ester bond in benzyl acetate, releasing benzyl alcohol and acetate. who.intnih.gov It is highly probable that this compound is also a substrate for these esterases, leading to its rapid conversion to 5-Bromo-2-(trifluoromethyl)benzyl alcohol.

The subsequent oxidation of the benzyl alcohol metabolite to the corresponding aldehyde and carboxylic acid is likely mediated by alcohol and aldehyde dehydrogenases. While Cytochrome P450 enzymes are central to the metabolism of many xenobiotics, their direct role in the primary metabolism of benzyl acetate appears to be minor. However, Cytochrome P450s, such as CYP2D6 and CYP3A4, are known to be involved in the metabolism of some drugs containing a trifluoromethyl group. mdpi.com Therefore, it is plausible that P450 enzymes could play a role in any secondary or alternative metabolic pathways of 5-Bromo-2-(trifluoromethyl)benzyl alcohol or its downstream metabolites.

Based on the metabolic pathway of benzyl acetate, the key predicted metabolites of this compound are outlined in the table below.

Table 2: Predicted Key Metabolites of this compound and their Potential Biological Activity

| Metabolite | Predicted Formation Pathway | Potential Biological Activity (in vitro/non-human) |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)benzyl alcohol | Esterase-mediated hydrolysis of the parent compound. | The biological activity of this specific alcohol is not well-documented. However, studies on other substituted benzyl alcohols have shown a range of activities, including antiproliferative effects in cancer cell lines. researchgate.net Its activity would be dependent on the combined influence of the bromo and trifluoromethyl substituents. |

| 5-Bromo-2-(trifluoromethyl)benzaldehyde | Oxidation of 5-Bromo-2-(trifluoromethyl)benzyl alcohol. | Aldehydes are generally reactive species. The biological activity would need to be experimentally determined. |

| 5-Bromo-2-(trifluoromethyl)benzoic acid | Oxidation of 5-Bromo-2-(trifluoromethyl)benzaldehyde. | This carboxylic acid is likely the precursor to the final excretory products. Benzoic acid derivatives can possess various biological activities. |

| 5-Bromo-2-(trifluoromethyl)hippuric acid | Conjugation of 5-Bromo-2-(trifluoromethyl)benzoic acid with glycine. | Generally considered a detoxification product for excretion. |

The biological activity of these metabolites would need to be investigated through dedicated in vitro and non-human in vivo studies. The primary alcohol metabolite, in particular, would be of interest to determine if it retains or possesses different pharmacological properties compared to the parent acetate ester.

Environmental Fate and Transformational Studies of 5 Bromo 2 Trifluoromethyl Benzyl Acetate

Photodegradation Pathways and Product Identification in Aquatic Environments

In aquatic environments, 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297) is likely susceptible to photodegradation, a process driven by sunlight. The ultraviolet (UV) component of solar radiation is expected to be the primary driver of its transformation.

Pathways: The photodegradation of 5-Bromo-2-(trifluoromethyl)benzyl acetate in water is anticipated to proceed through several key pathways, based on studies of analogous compounds:

Homolytic Cleavage of the Carbon-Bromine Bond: A primary pathway is the breaking of the C-Br bond, which is often the most labile site for photolytic attack in brominated aromatic compounds. This would generate a 2-(trifluoromethyl)benzyl acetate radical and a bromine radical. The organic radical could then undergo further reactions, such as hydrogen abstraction from water or other organic matter, to form 2-(trifluoromethyl)benzyl acetate.

Hydrolysis of the Ester Linkage: The ester group may undergo photohydrolysis, a reaction that could be influenced by the pH of the water. This would yield 5-bromo-2-(trifluoromethyl)benzyl alcohol and acetic acid.

Transformation of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, under certain photolytic conditions, particularly in the presence of sensitizers, it could be transformed. Studies on some trifluoromethylated aromatic compounds have shown photohydrolytic degradation to produce trifluoroacetic acid (TFA). researchgate.net

Product Identification: Based on the predicted pathways, the following photodegradation products could be formed in aquatic environments:

5-Bromo-2-(trifluoromethyl)benzyl alcohol

2-(Trifluoromethyl)benzyl acetate

5-Bromo-2-(trifluoromethyl)benzoic acid (from oxidation of the benzyl (B1604629) alcohol)

Trifluoroacetic acid (TFA) researchgate.net

Bromide ions

The relative importance of these pathways would depend on factors such as the wavelength and intensity of light, the presence of dissolved organic matter which can act as a photosensitizer, and the water chemistry (e.g., pH, presence of reactive oxygen species). For instance, the photodegradation of 3-trifluoromethyl-4-nitrophenol has been shown to be pH-dependent, with different half-lives and product yields at varying pH levels. researchgate.net

Interactive Data Table: Predicted Photodegradation Products

| Precursor Compound | Predicted Photodegradation Product | Predicted Formation Pathway |

| This compound | 5-Bromo-2-(trifluoromethyl)benzyl alcohol | Photohydrolysis of ester |

| This compound | 2-(Trifluoromethyl)benzyl acetate | Homolytic C-Br bond cleavage |

| This compound | Trifluoroacetic acid (TFA) | Photohydrolytic degradation of the trifluoromethyl group |

| This compound | Bromide ion | Homolytic C-Br bond cleavage |

Biodegradation Mechanisms in Soil and Water Microorganisms

The biodegradation of this compound in soil and water is expected to be a slow process, potentially requiring microbial consortia with specific enzymatic capabilities. The presence of both a bromine atom and a trifluoromethyl group can render the molecule recalcitrant to microbial attack.

Mechanisms: Drawing from studies on halogenated and trifluoromethylated aromatic compounds, the following biodegradation mechanisms are plausible:

Ester Hydrolysis: The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are common in various microorganisms. This would result in the formation of 5-bromo-2-(trifluoromethyl)benzyl alcohol and acetate. The acetate can be readily utilized by microorganisms as a carbon source.

Oxidative Degradation of the Benzyl Alcohol: The resulting 5-bromo-2-(trifluoromethyl)benzyl alcohol could then be oxidized to the corresponding aldehyde and then to 5-bromo-2-(trifluoromethyl)benzoic acid.

Dehalogenation: The removal of the bromine atom is a critical step for complete mineralization. This can occur either aerobically, through the action of oxygenases, or anaerobically, via reductive dehalogenation where the brominated compound acts as an electron acceptor.

Ring Cleavage: Following dehalogenation and other peripheral transformations, the aromatic ring can be cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.

Challenges with the Trifluoromethyl Group: The trifluoromethyl group is known to be highly resistant to microbial degradation. nih.gov Some studies on trifluoromethyl-benzoates have shown that while bacteria can initiate degradation, it often ceases after ring-fission, leading to the accumulation of trifluoromethylated intermediates. nih.gov

Factors Influencing Biodegradation: The rate and extent of biodegradation will likely be influenced by several factors, including the types of microbial communities present, the availability of other carbon sources (co-metabolism), oxygen levels, temperature, and pH. The degradation of some brominated flame retardants has been shown to occur only when a consortium of different bacterial strains is present along with an additional carbon source. mdpi.com

Sorption and Leaching Characteristics in Diverse Environmental Compartments

The mobility of this compound in the environment will be largely controlled by its sorption to soil and sediment particles.

Sorption Characteristics: The chemical structure of this compound suggests a moderate to high potential for sorption to organic matter and clay minerals in soil and sediments.

Hydrophobicity: The presence of the bromine atom and the trifluoromethyl group increases the hydrophobicity (lipophilicity) of the molecule, which generally leads to stronger sorption to soil organic matter.

Influence of Soil Properties: The extent of sorption is expected to be positively correlated with the organic carbon content of the soil. Clay content and type can also play a role. Studies on benzyl dimethyl dodecyl ammonium chloride (a benzyl compound) have shown that soil with a higher clay percentage exhibited greater adsorption. nih.gov

Leaching Potential: The potential for this compound to leach into groundwater is inversely related to its sorption.

Low Leaching Potential: Due to its likely strong sorption to soil particles, the leaching potential of this compound is expected to be low in soils with moderate to high organic matter or clay content. In a study of benzalkonium chlorides, less than 1% of the available compound leached through a sandy loam soil column. nih.gov

Higher Leaching in Sandy Soils: In soils with low organic matter and high sand content, the potential for leaching would be higher.

Interactive Data Table: Predicted Sorption and Leaching Behavior

| Soil/Sediment Property | Predicted Effect on Sorption of this compound | Predicted Effect on Leaching Potential |

| High Organic Matter Content | Increased Sorption | Decreased Leaching |

| High Clay Content | Increased Sorption | Decreased Leaching |

| High Sand Content | Decreased Sorption | Increased Leaching |

| Low pH | Potentially Increased Sorption (depending on specific interactions) | Potentially Decreased Leaching |

Atmospheric Transformation Processes and Degradation Kinetics

Given its potential volatility, this compound may enter the atmosphere, where it will be subject to transformation processes.

Transformation Processes: The primary atmospheric degradation pathway for volatile organic compounds (VOCs) like this compound is reaction with hydroxyl (OH) radicals during the day and potentially with nitrate (NO₃) radicals at night. researchgate.net

Reaction with OH Radicals: The OH radical can react with the aromatic ring or abstract a hydrogen atom from the benzylic position. This initial reaction leads to the formation of a variety of degradation products.

Photolysis: Direct photolysis in the atmosphere is also possible if the compound absorbs light in the actinic region of the solar spectrum.

Degradation Kinetics and Atmospheric Lifetime: The atmospheric lifetime of this compound will be determined by its reaction rate with OH radicals. While no specific data exists for this compound, we can estimate its potential lifetime based on related compounds. For example, the reaction rate constant for OH radicals with 1-trifluoromethyl-1,2,2-trifluorocyclobutane has been measured as (3.51 ± 0.88) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. rsc.org Assuming a similar reactivity for the aromatic and benzylic positions, and a typical atmospheric OH radical concentration, the atmospheric lifetime of this compound can be estimated.

The atmospheric oxidation of a related compound, 1-trifluoromethyl-1,2,2-trifluorocyclobutane, initiated by OH radicals, resulted in the formation of C(O)F₂ and CF₃C(O)F as dominant products. rsc.org This suggests that the atmospheric degradation of this compound could lead to the formation of smaller, oxygenated, and fluorinated compounds.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Trifluoromethyl Benzyl Acetate

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

There is currently no specific, publicly accessible research demonstrating the integration of artificial intelligence (AI) and machine learning (ML) with 5-Bromo-2-(trifluoromethyl)benzyl acetate (B1210297) for predictive chemistry and materials design. The application of AI and ML in chemistry typically involves large datasets of molecular properties and reactivity to predict the characteristics of new compounds. The limited research on 5-Bromo-2-(trifluoromethyl)benzyl acetate means that such a dataset does not yet exist, precluding the use of these computational tools for this specific molecule.

Development of Advanced Catalytic Systems for Sustainable Synthesis of Derivatives

Exploration of Novel Bioactive Scaffolds and Chemical Biology Probes Derived from the Compound

The scientific literature does not currently contain studies that explore the use of this compound as a foundational structure for novel bioactive scaffolds or as a chemical biology probe. Although related structures containing bromo- and benzyl-moieties have been investigated for their biological activities, this specific compound has not been the subject of such research, and therefore, its potential in drug discovery and chemical biology remains unexplored.

Elucidation of Broader Mechanistic Roles in Cellular and Molecular Biology

As there is no published research on the biological activity of this compound, its mechanistic roles in cellular and molecular biology are unknown. Understanding these roles would first require initial biological screening and identification of any activity, which has not been reported in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 5-Bromo-2-(trifluoromethyl)benzyl acetate?

- Answer : Two methodologies are prominent:

- Enzymatic transesterification : Novozym®435 (50 mg enzyme/50 mL solvent), vinyl acetate as acyl donor, n-heptane solvent, and 300 rpm stirring achieve high conversion rates for benzyl acetate derivatives . Adjustments for bromo/trifluoromethyl groups may require increased reaction time or temperature.

- Acid catalysis : H₂SO₄ with ammonium cerium phosphate (molar ratio 2:1 acid:alcohol) under reflux for 4 hours yields ~87% for similar esters. Catalyst loading at 5 wt% of reactants is recommended .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- Answer :

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹, C-Br (550–600 cm⁻¹), and C-F (1100–1200 cm⁻¹) vibrations .

- NMR :

- ¹H NMR: Benzyl methylene protons (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–8.0 ppm) with splitting patterns influenced by substituents.

- ¹³C NMR: Trifluoromethyl carbon (δ ~120 ppm, q, J = 288 Hz), ester carbonyl (δ ~170 ppm), and bromine-substituted aromatic carbons (δ ~115–130 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₈BrF₃O₂ (exact mass ~307.97) with fragmentation patterns confirming substituents.

Q. What safety protocols are critical during handling?

- Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with oxidizing agents due to potential exothermic reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do bromo and trifluoromethyl substituents influence reaction kinetics in esterification?

- Answer :

- The electron-withdrawing trifluoromethyl group reduces nucleophilicity of the benzyl alcohol intermediate, slowing transesterification. Bromine increases molecular weight, potentially reducing diffusion rates in enzymatic systems.

- Kinetic studies for similar esters follow a bisubstrate Ping-Pong model (enzymatic) or second-order kinetics (acid-catalyzed). For enzymatic routes, Kₘ values for benzyl alcohol derivatives range 0.5–1.2 mM, while Vₘₐₓ decreases by ~30% with bulky substituents .

Q. What purification strategies ensure high-purity product isolation?

- Answer :

- Liquid-Liquid Extraction : Use n-heptane/water to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) eluent resolves ester products from brominated byproducts (Rf ~0.4–0.6) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity (melting point ~45–50°C for similar esters) .

Q. Can this compound serve as an intermediate in cross-coupling reactions?

- Answer :

- The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

- Trifluoromethyl groups are inert under these conditions, making the compound a versatile precursor for biaryl syntheses .

Methodological Considerations

- Contradictions in Catalytic Systems : Enzymatic methods favor mild conditions but may require longer reaction times for halogenated substrates. Acid catalysis offers faster rates but risks side reactions (e.g., Friedel-Crafts alkylation) .

- Data Gaps : Limited NMR/IR data for the exact compound necessitate extrapolation from analogs. Computational modeling (DFT) of vibrational spectra is recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.